
Ecenofloxacin
Beschreibung
Historical Context and Evolution within the Fluoroquinolone Class
The journey of quinolone antibiotics began in 1962 with the discovery of nalidixic acid, a byproduct of the synthesis of the antimalarial drug chloroquine. onehealthtrust.orgnih.govwikipedia.org Nalidixic acid, technically a naphthyridone, is considered the first-generation quinolone and had a narrow spectrum of activity, primarily targeting Gram-negative bacteria for urinary tract infections. onehealthtrust.orgnih.govmdpi.com The major evolution in this class came in the 1980s with the addition of a fluorine atom to the core quinolone structure, giving rise to the fluoroquinolones. onehealthtrust.orgmdpi.comscirp.org This structural modification significantly broadened the antibacterial spectrum and improved pharmacokinetic properties. nih.govmdpi.com
The second generation of fluoroquinolones, including the widely used ciprofloxacin, demonstrated increased potency against Gram-negative pathogens and expanded activity to include some Gram-positive bacteria. nih.govwikipedia.org Subsequent generations further improved coverage against Gram-positive and anaerobic bacteria. wikipedia.orgmdpi.com Ecenofloxacin emerged from this continued evolution as a novel fluoroquinolone compound developed by the Cheil Jedang Corporation. ncats.ioportico.org It represents the efforts of researchers to modify the fluoroquinolone scaffold to enhance potency and overcome emerging resistance to older drugs in the class.
This compound as a Novel Fluoroquinolone Antibiotic
This compound was distinguished as a novel fluoroquinolone due to its potent, broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and anaerobic organisms. ncats.ioguidetopharmacology.orgmedkoo.com Its chemical structure, which includes a 1,8-naphthyridine ring, a cyclopropyl group, and a fluoro substituent, was designed for enhanced potency. ontosight.ai
Table 1: Comparative In Vitro Activity (MIC90) of this compound
Bacterial Species | This compound (µg/mL) | Ciprofloxacin (µg/mL) |
---|---|---|
Streptococcus pneumoniae | 0.2 | - |
Staphylococcus aureus (ciprofloxacin-susceptible) | 0.2 | - |
Enterococcus faecalis | 0.39 | - |
Escherichia coli | 0.1 | 0.025 |
Data sourced from Inxight Drugs. ncats.io
Current Status and Significance in Antimicrobial Drug Discovery
Despite promising initial research, the development of this compound as a commercial antibacterial agent has been discontinued. ncats.io This outcome is reflective of the broader challenges facing antimicrobial drug discovery. The period from the 1980s has been marked by a "discovery void" with very few new classes of antibiotics reaching the market. reactgroup.org Developing new antibiotics is a scientifically difficult, financially risky, and lengthy process. reactgroup.orgnih.gov
The World Health Organization (WHO) has repeatedly highlighted the urgent need for new and innovative antibacterial agents to combat the growing threat of antimicrobial resistance (AMR). who.int While the number of antibacterial agents in the clinical pipeline has seen a slight increase, a lack of true innovation persists, with many new agents belonging to existing classes where resistance mechanisms are already established. nih.govwho.int The story of this compound, a potent compound that did not proceed to market, underscores the significant hurdles in the R&D pipeline.
Although its clinical development ceased, this compound remains significant in the context of academic research. It serves as a case study in the design of fluoroquinolones and the ongoing effort to overcome bacterial resistance. The challenges that led to its discontinuation are emblematic of the systemic issues—scientific, financial, and regulatory—that have created a difficult environment for bringing new antibiotics to patients in need, a critical issue as global health authorities warn that the world is running out of effective antibiotics. reactgroup.orgnih.gov
Eigenschaften
IUPAC Name |
7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVIWAUAXKEKKF-PJFSTRORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167356 | |
Record name | Ecenofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162301-05-5 | |
Record name | Ecenofloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ecenofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECENOFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Ecenofloxacin's Biological Action
Elucidation of Primary Molecular Targets
The primary antibacterial activity of ecenofloxacin, like other fluoroquinolones, stems from its ability to inhibit two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. ontosight.airesearchgate.net These enzymes are essential for managing DNA topology during replication, transcription, and repair. ontosight.ainoahcompendium.co.uk By targeting these enzymes, this compound effectively disrupts these fundamental cellular processes.
Studies on Bacterial DNA Gyrase Inhibition
DNA gyrase, particularly prevalent in Gram-negative bacteria, is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for initiating DNA replication. noahcompendium.co.ukvin.com this compound binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands that the enzyme transiently cleaves. mdpi.com This action traps the gyrase on the DNA, leading to an accumulation of double-strand breaks and the inhibition of DNA replication. ontosight.aimdpi.com The formation of this this compound-gyrase-DNA complex is a key step in the bactericidal cascade. nih.gov
Studies on Bacterial Topoisomerase IV Inhibition
Topoisomerase IV plays a vital role in the decatenation, or separation, of daughter chromosomes following DNA replication, a critical step for cell division. nih.gov In many Gram-positive bacteria, topoisomerase IV is the primary target for fluoroquinolones. nih.gov this compound inhibits topoisomerase IV by a similar mechanism to its action on DNA gyrase, trapping the enzyme on the DNA and preventing the completion of its catalytic cycle. researchgate.netresearchgate.net This inhibition leads to an accumulation of catenated daughter chromosomes, ultimately blocking cell division and contributing to cell death. nih.gov While topoisomerase IV is a primary target, its inhibition often becomes more apparent in bacteria that have already developed resistance to gyrase-targeting effects. nih.gov
Downstream Cellular Effects and Bacterial Physiological Responses
The inhibition of DNA gyrase and topoisomerase IV by this compound triggers a series of downstream cellular events that ultimately lead to bacterial cell death. These effects include the formation of DNA double-strand breaks, the activation of the SOS response, and a concentration-dependent bactericidal mechanism.
Research on Induction of DNA Double-Strand Breaks
A direct consequence of the stabilization of the enzyme-DNA-drug complex by this compound is the accumulation of DNA double-strand breaks (DSBs). ontosight.aibiorxiv.org The trapped topoisomerases are unable to reseal the cleaved DNA, resulting in fragmented chromosomes. mdpi.combiorxiv.org The generation of these DSBs is a critical event that triggers further cellular distress signals and repair mechanisms. biorxiv.orgbiorxiv.org Studies have shown a positive correlation between the number of DSBs induced by fluoroquinolones and the frequency of recombination, highlighting the significant DNA damage caused by these agents. biorxiv.org
Analysis of Bactericidal Mechanism Leading to Cell Death
The bactericidal activity of this compound is concentration-dependent. wikidoc.org At lower concentrations, the effects may be primarily bacteriostatic, characterized by the reversible inhibition of DNA replication and the triggering of the SOS response. mdpi.comnih.gov However, at higher concentrations, the extensive DNA damage, primarily in the form of DSBs, overwhelms the bacterial repair machinery, leading to irreversible chromosome fragmentation and programmed cell death. nih.govscirp.org The bactericidal effect is a distinct phenomenon from the initial formation of the inhibitory complex and is the ultimate cause of cell death. mdpi.com
Pharmacological Profile Research of Ecenofloxacin
Pharmacokinetic Characterization Studies
Pharmacokinetics describes the journey of a drug through the body, involving the processes of absorption, distribution, metabolism, and excretion (ADME). Research into the pharmacokinetic profile of ecenofloxacin aims to quantify these processes to understand its concentration-time relationship in various biological compartments.
Absorption Research Methodologies and Findings
The absorption of a drug determines its entry into the systemic circulation. Studies on this compound have indicated that it is well-absorbed after oral administration. ontosight.ai Research in animal models, specifically CF-1 mice, has been conducted to determine its pharmacokinetic parameters following oral dosing. These studies are fundamental in assessing the potential for oral administration in clinical settings.
One of the key findings from murine studies is the determination of its apparent elimination half-life, which was found to range from 5.5 to 7.4 hours depending on the oral dose administered. oup.com However, these studies also noted a relatively low peak serum concentration. oup.com To potentially improve its oral absorption characteristics, a prodrug form has also been developed. oup.com
Table 1: Pharmacokinetic Parameters of this compound in CF-1 Mice after Oral Administration
Dose (mg/kg) | Apparent Elimination Half-life (hours) | Peak Serum Concentration (Cmax) (µg/mL) |
---|---|---|
25 | 5.5 | Not specified in the provided context |
100 | 7.4 | 0.66 |
Source: Bryskier, 1999. oup.com
Distribution Profile Analysis across Biological Compartments
Following absorption, a drug distributes from the systemic circulation into various tissues and fluids. The distribution pattern is a key determinant of its efficacy at the site of infection. For antibiotics, achieving sufficient concentrations at the infection site is critical. Research on this compound has included studies on its uptake into specific cells, such as polymorphonuclear neutrophils (PMNs), which are important in the host defense against bacterial infections.
Studies have shown that the uptake of some fluoroquinolones into PMNs is rapid, nonsaturable, and reversible. oup.com For a similar fluoroquinolone, HSR 903, the ratio of intracellular to extracellular concentration at 30 minutes was found to be 35.4 ± 7.7, indicating significant accumulation within these immune cells. oup.com While specific data for this compound's volume of distribution and plasma protein binding are not detailed in the provided search results, the general characteristics of fluoroquinolones suggest distribution into various body tissues.
Metabolic Pathway Elucidation and Metabolite Identification (e.g., Ciprofloxacin)
Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, often to facilitate its excretion. googleapis.com For many fluoroquinolones, metabolism can occur in the liver and may result in the formation of active or inactive metabolites. For instance, enrofloxacin is known to be metabolized to ciprofloxacin, which is also an active antibiotic. portico.org
Excretion Pathway Research
The final step in the pharmacokinetic profile is excretion, which is the removal of the drug and its metabolites from the body. The primary routes of excretion for fluoroquinolones are typically through the kidneys into the urine and via the feces.
Pharmacokinetic studies in mice have determined the apparent elimination half-life of this compound to be between 5.5 and 7.4 hours after oral administration. oup.com This parameter provides an indication of how long the drug remains in the body. While these studies confirm its elimination, the specific percentages of this compound and its potential metabolites excreted through renal and fecal routes have not been detailed in the available research.
Strategies for Enhancing Bioavailability and Pharmacokinetic Parameters
For drugs with certain physicochemical properties, such as low solubility, strategies may be employed to enhance their bioavailability and optimize their pharmacokinetic profile. google.com For this compound and other fluoroquinolones, several approaches have been considered or are theoretically applicable.
Prodrugs: The development of a prodrug for this compound has been mentioned as a strategy to improve its oral absorption. oup.comscribd.com Prodrugs are inactive or less active precursors that are converted into the active drug in the body. googleapis.com
Nanoformulations: The use of nanotechnology, such as creating nanoparticles of the drug, can improve the dissolution rate and surface area for absorption, potentially leading to enhanced bioavailability. google.com
Salt Forms: Creating different salt forms of a drug can significantly alter its solubility and dissolution characteristics. The hydrochloride salt of this compound is noted to enhance its solubility and stability. ontosight.ai
Optimized Formulations: Pharmaceutical compositions that include solubilizers and surfactants can improve the dispersion and absorption of hydrophobic drugs. google.com
Pharmacodynamic Evaluation Studies
Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action and the relationship between drug concentration and effect.
This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV. ontosight.ainih.gov These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. ontosight.ai By inhibiting these enzymes, this compound leads to breaks in the bacterial DNA, ultimately causing cell death. ontosight.ai
The in vitro activity of this compound has been evaluated against a range of bacterial pathogens by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. This compound has demonstrated potent activity against various Gram-positive and Gram-negative bacteria. ontosight.aioup.com Notably, it has shown activity against strains that are resistant to other fluoroquinolones like ciprofloxacin. oup.com
Table 2: In Vitro Activity of this compound (MIC50) against Various Bacterial Species
Bacterial Species | MIC50 (µg/mL) |
---|---|
Staphylococcus aureus | 0.015 |
Streptococcus pneumoniae | 0.06 |
Streptococcus pyogenes | 0.06 |
Enterococcus faecalis | 0.25 |
Enterococcus faecium | 2 |
Escherichia coli | 0.03 |
Klebsiella pneumoniae | 0.03 |
Pseudomonas aeruginosa | 0.5 |
Bacteroides fragilis | 0.12 |
Source: Bryskier, 1999. oup.com
Further studies have reported an IC50 value of 10 µM for this compound against topoisomerase IV subunit A, classifying its activity as moderate in this particular assay. nih.govfrontiersin.org
Determination of Minimum Inhibitory Concentrations (MICs) against Diverse Pathogens
The in vitro potency of an antimicrobial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. This compound has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.
Published research has established the MIC90 (the concentration required to inhibit 90% of isolates) for this compound against several key pathogens. Notably, it has shown strong activity against Gram-positive organisms. For ciprofloxacin-susceptible Staphylococcus aureus, the MIC90 of this compound is 0.2 µg/mL. ncats.ionih.gov It is also particularly active against Streptococcus pneumoniae, with an MIC90 of 0.2 µg/mL, and against Enterococcus faecalis, with an MIC90 of 0.39 µg/mL. ncats.ionih.gov
In comparison to other fluoroquinolones, this compound was found to be more active against Gram-positive bacteria. nih.gov When tested against penicillin-resistant, -intermediate, and -susceptible strains of S. pneumoniae, this compound was more effective than ciprofloxacin, ofloxacin, and lomefloxacin, demonstrating an activity level similar to vancomycin and sparfloxacin. antibioticdb.com
Against Gram-negative bacteria such as Escherichia coli and other members of the Enterobacteriaceae family, this compound was slightly less active than ciprofloxacin, with reported MIC90 values of 0.1 µg/mL and 0.025 µg/mL for the two drugs against E. coli, respectively. ncats.ionih.gov Its activity against Pseudomonas aeruginosa was found to be less than that of ciprofloxacin and sparfloxacin. nih.gov
The in vitro activity of this compound is not significantly affected by the size of the bacterial inoculum, the composition of the culture medium, or the presence of horse serum. nih.gov However, like other quinolones, its activity diminishes significantly as the pH of the medium decreases from 7.0 to 6.0. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC90) of this compound against Various Pathogens
Pathogen | MIC90 (µg/mL) |
---|---|
Staphylococcus aureus (ciprofloxacin-susceptible) | 0.2 ncats.ionih.gov |
Streptococcus pneumoniae | 0.2 ncats.ionih.gov |
Enterococcus faecalis | 0.39 ncats.ionih.gov |
Time-Kill Curve Analysis and Bactericidal Kinetics
Post-Antibiotic Effect (PAE) Investigations
The Post-Antibiotic Effect (PAE) refers to the continued suppression of bacterial growth after the antimicrobial agent has been removed from the environment. emerypharma.com This is a significant pharmacodynamic parameter as a longer PAE may allow for less frequent dosing intervals. Fluoroquinolones are known to induce a PAE, particularly against Gram-negative bacteria. msdvetmanual.com However, specific studies investigating the post-antibiotic effect of this compound could not be identified in the available literature.
Antimicrobial Efficacy and Spectrum Research
In vitro Antimicrobial Spectrum Determination
The in vitro activity of Ecenofloxacin has been evaluated against a variety of clinically significant bacteria. These studies are crucial for determining its potential therapeutic applications.
This compound has demonstrated notable potency against several Gram-positive bacteria. Research indicates that its MIC (Minimum Inhibitory Concentration) values are generally low for this class of pathogens. nih.gov
Specifically, against strains of Staphylococcus aureus, the MIC₅₀ was found to be 0.015 µg/mL. nih.gov For Streptococcus pneumoniae and Streptococcus pyogenes, the MIC₅₀ values were determined to be 0.06 µg/mL for both. nih.gov The activity of this compound extends to some enterococcal species, with an MIC₅₀ of 0.25 µg/mL against Enterococcus faecalis. nih.gov However, its activity is considerably lower against Enterococcus faecium, with a reported MIC₅₀ of 2 µg/mL. nih.gov
Table 1: In vitro Activity of this compound against Gram-Positive Bacteria
Bacterial Species | MIC₅₀ (µg/mL) |
---|---|
Staphylococcus aureus | 0.015 |
Streptococcus pneumoniae | 0.06 |
Streptococcus pyogenes | 0.06 |
Enterococcus faecalis | 0.25 |
Enterococcus faecium | 2 |
The efficacy of this compound has also been assessed against Gram-negative bacteria. When compared to ciprofloxacin, this compound was found to be two tube-dilutions less active against Escherichia coli and Klebsiella pneumoniae, with an MIC₅₀ of 0.03 µg/mL for both organisms. nih.gov Its activity against Pseudomonas aeruginosa is more limited, being four times less active than ciprofloxacin, with a reported MIC₅₀ of 0.5 µg/mL. nih.gov
Table 2: In vitro Activity of this compound against Gram-Negative Bacteria
Bacterial Species | MIC₅₀ (µg/mL) |
---|---|
Escherichia coli | 0.03 |
Klebsiella pneumoniae | 0.03 |
Pseudomonas aeruginosa | 0.5 |
Fluoroquinolones as a class are recognized for their ability to penetrate host cells and act on intracellular pathogens. mims.com This characteristic is vital for treating infections caused by bacteria such as Legionella pneumophila, Chlamydia pneumoniae, and Mycoplasma pneumoniae, which reside within human cells. mims.comnih.govnih.gov The intracellular localization of these bacteria can protect them from certain antibiotics, making the intracellular activity of fluoroquinolones a significant advantage. nih.govwikipedia.org While fluoroquinolones like levofloxacin and moxifloxacin have demonstrated good intracellular activity against Legionella pneumophila, specific studies detailing the efficacy of this compound against these atypical and intracellular bacteria are not extensively available in the reviewed literature. nih.govnih.gov
A critical aspect of any new antimicrobial agent is its activity against multidrug-resistant (MDR) organisms. Research suggests that this compound may have a role in this area. It has been noted to have activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, a cross-resistance with other fluoroquinolones has been observed in ofloxacin-resistant S. aureus isolates. nih.gov
Resistance to fluoroquinolones often arises from mutations in the quinolone resistance-determining regions (QRDR) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV, respectively. nih.govnih.govnih.gov The presence of such mutations can lead to high-level resistance. nih.gov While this compound's activity against MRSA is promising, its effectiveness against strains with specific QRDR mutations warrants further detailed investigation.
Efficacy against Atypical and Intracellular Bacteria
Preclinical Efficacy Studies in Established Infection Models
The evaluation of an antibiotic's effectiveness in vivo is a crucial step in its development. Murine models of infection are standard for these preclinical assessments. bidd.group
Preclinical studies in murine models have provided insights into the in vivo potential of this compound. In a staphylococcal murine systemic infection model, the compound, referred to as DC-756, showed effective doses (ED₅₀) of 0.02 mg/kg per dose against a methicillin-susceptible S. aureus (MSSA) strain. nih.gov Against a methicillin-resistant S. aureus (MRSA) strain, the ED₅₀ was significantly higher at 3.90 mg/kg per dose, indicating a reduced but still present efficacy against this resistant phenotype. nih.gov
Further studies in a murine thigh infection model with S. aureus also demonstrated in vivo activity. nih.gov While these findings point to the potential of this compound in treating systemic infections, they also highlight the challenge posed by resistant strains. It is important to note that many preclinical studies on sepsis have used related compounds like enrofloxacin, and a direct, comprehensive evaluation of this compound in a standardized murine sepsis model is not widely documented in the available literature. nih.govnih.govnih.gov
Urinary Tract Infection Models
While direct research specifically modeling the efficacy of this compound in urinary tract infections (UTIs) is limited in the provided results, extensive studies on other fluoroquinolones, such as enrofloxacin and ciprofloxacin, offer valuable insights. In veterinary medicine, a prospective, randomized clinical trial in dogs with uncomplicated bacterial UTIs compared a high-dose, short-duration enrofloxacin regimen to a conventional amoxicillin-clavulanic acid protocol. researchgate.netnih.govnih.gov The study found that the enrofloxacin treatment was not inferior, with a microbiological cure rate of 77.1% compared to 81.2% for the amoxicillin-clavulanic acid group. researchgate.netnih.govnih.gov The clinical cure rates were nearly identical at 88.6% and 87.9%, respectively. researchgate.netnih.govnih.gov
Another study in an experimental canine model of Pseudomonas aeruginosa-induced cystitis demonstrated the efficacy of enrofloxacin. researchgate.net Treated dogs showed negative urine cultures for P. aeruginosa two days after a five-day treatment course. researchgate.net In human medicine, meta-analyses comparing levofloxacin and ciprofloxacin for UTIs concluded that there was no statistically significant difference in their efficacy. amegroups.orgfrontiersin.org These findings on related fluoroquinolones suggest a potential therapeutic role for compounds like this compound in treating UTIs, pending specific investigation.
Respiratory Tract Infection Models
The efficacy of fluoroquinolones in respiratory tract infection models has been evaluated across different animal species. In experimental Pseudomonas aeruginosa pneumonia in guinea pigs, ciprofloxacin, enoxacin, and ofloxacin showed comparable survival rates. nih.gov Specifically, ciprofloxacin and enoxacin resulted in at least a 99.9% reduction in intrapulmonary bacteria in a chronic bronchopneumonia model. nih.gov
In veterinary models, enrofloxacin has demonstrated efficacy in treating respiratory infections in various species. For cats with conjunctivitis and upper respiratory tract infections caused by Chlamydophila felis, enrofloxacin achieved concentrations in tears and saliva above the minimum inhibitory concentration for the pathogen. nih.gov A clinical trial showed its efficacy was equal to that of doxycycline in improving clinical signs. nih.gov In turkeys with complex respiratory disease involving avian metapneumovirus (APV), Escherichia coli, and Ornithobacterium rhinotracheale (ORT), enrofloxacin treatment was found to be the most successful in promoting recovery. researchgate.netnih.gov It significantly reduced clinical signs and the multiplication of E. coli and ORT in the respiratory tract. researchgate.netnih.gov
Skin and Soft Tissue Infection Models
Research on fluoroquinolones in skin and soft tissue infection (SSTI) models highlights their activity against key pathogens. A study comparing the in-vitro activity of delafloxacin against other fluoroquinolones found it to be highly potent. bjid.org.br Against Staphylococcus aureus and coagulase-negative Staphylococcus, delafloxacin was at least 64 times more potent than levofloxacin and ciprofloxacin. bjid.org.br It was also at least four times more potent against P. aeruginosa. bjid.org.br While specific models for this compound were not detailed, the strong performance of other fluoroquinolones like delafloxacin underscores the potential of this antibiotic class in treating SSTIs, including those caused by resistant organisms like MRSA and biofilm-producing pathogens. bjid.org.brnih.gov
Efficacy in Specific Veterinary Disease Models (e.g., Avian Colibacillosis)
This compound's utility in veterinary medicine is strongly supported by extensive research on enrofloxacin in avian colibacillosis, a significant disease in poultry caused by avian pathogenic E. coli (APEC). Multiple studies confirm enrofloxacin's effectiveness in treating this condition. In experimental E. coli infections in chickens, enrofloxacin-treated birds showed significantly lower mortality compared to those treated with oxytetracycline. researchgate.net
Another study comparing three fluoroquinolones for treating colisepticemia in chickens found enrofloxacin to be more efficacious than danofloxacin and sarafloxacin, based on a clinical efficacy index that included morbidity and lesion scores. nih.gov Research on chickens infected with E. coli serotype O78 also revealed that immediate treatment with enrofloxacin resulted in lower mortality and reduced lesion scores for airsacculitis, pericarditis, and perihepatitis compared to delayed treatment. chula.ac.thcabidigitallibrary.orgchula.ac.th These consistent findings establish the potent efficacy of fluoroquinolones in managing avian colibacillosis. chula.ac.thcabidigitallibrary.orgchula.ac.thnih.gov
Comparative Efficacy Research with Other Antimicrobials
Head-to-Head Comparisons with Other Fluoroquinolones
Comparative studies provide a clearer picture of a drug's relative potency. Within the fluoroquinolone class, head-to-head comparisons have been conducted in various contexts.
Enrofloxacin vs. Ciprofloxacin: In studies on bacterial isolates from chickens, ciprofloxacin was found to be more potent in vitro than enrofloxacin against E. coli. cabidigitallibrary.org
Enrofloxacin vs. Other Veterinary Fluoroquinolones: In an experimental model of colisepticemia in chickens, enrofloxacin demonstrated superior efficacy compared to both danofloxacin and sarafloxacin. nih.gov Birds treated with enrofloxacin had significantly lower morbidity and mean air sac lesion scores. nih.gov
Levofloxacin vs. Ciprofloxacin: For treating urinary tract infections in humans, multiple meta-analyses found no significant statistical difference in the efficacy and clinical success rates between levofloxacin and ciprofloxacin. amegroups.orgfrontiersin.org
Delafloxacin vs. Levofloxacin/Ciprofloxacin: In an in-vitro study on isolates from skin and soft-tissue infections, delafloxacin showed significantly greater potency against Staphylococcus aureus and P. aeruginosa compared to levofloxacin and ciprofloxacin. bjid.org.br
Table 1: Comparative Efficacy of Fluoroquinolones in Avian Colibacillosis
Comparison | Model | Finding | Source |
---|---|---|---|
Enrofloxacin vs. Danofloxacin vs. Sarafloxacin | Experimental colisepticemia in chickens | Enrofloxacin was the most efficacious, followed by danofloxacin, then sarafloxacin. | nih.gov |
Enrofloxacin vs. Ciprofloxacin | In vitro against chicken bacterial isolates | Ciprofloxacin exhibited higher activity and was found to be more potent than enrofloxacin. | cabidigitallibrary.org |
Comparative Studies with Non-Fluoroquinolone Antibiotics
This compound's potential standing is also informed by how its class compares to other antibiotic families.
Fluoroquinolones vs. Beta-Lactams: In a study on uncomplicated UTIs in dogs, a 3-day course of high-dose enrofloxacin showed non-inferiority in both microbiological and clinical cure rates when compared to a 14-day course of amoxicillin-clavulanic acid. researchgate.netnih.govnih.gov In a complex respiratory infection model in turkeys, enrofloxacin was significantly more effective than amoxicillin, which failed to produce a significant reduction in clinical or bacteriological parameters. researchgate.netnih.govnih.gov
Fluoroquinolones vs. Tetracyclines: In broilers experimentally infected with APEC, enrofloxacin treatment resulted in better outcomes (feed conversion ratio, mortality, pathology) compared to oxytetracycline. researchgate.net However, in a study of Chlamydophila felis infections in cats, enrofloxacin and doxycycline showed equal efficacy in improving clinical signs. nih.gov
Fluoroquinolones vs. Phenicols: In a turkey respiratory disease model, enrofloxacin treatment led to a more successful recovery and a significantly better reduction in clinical signs and bacterial multiplication compared to florfenicol. researchgate.netnih.govnih.gov
Fluoroquinolones vs. Other Classes: A meta-analysis on enteric fever found that fluoroquinolones reduced clinical relapse compared to chloramphenicol and reduced clinical failure compared to third-generation cephalosporins like ceftriaxone and cefixime. aku.edu
Table 2: Comparative Efficacy of Enrofloxacin vs. Non-Fluoroquinolones in Veterinary Models
Comparison | Infection Model | Animal Model | Result | Source |
---|---|---|---|---|
Enrofloxacin vs. Amoxicillin-Clavulanic Acid | Uncomplicated Urinary Tract Infection | Dogs | Enrofloxacin was not inferior to amoxicillin-clavulanic acid. | researchgate.netnih.govnih.gov |
Enrofloxacin vs. Oxytetracycline | Avian Colibacillosis | Broiler Chickens | Enrofloxacin showed better results in all measured outcomes. | researchgate.net |
Enrofloxacin vs. Florfenicol vs. Amoxicillin | Polymicrobial Respiratory Infection | Turkeys | Enrofloxacin was most successful, followed by florfenicol. Amoxicillin was not effective. | researchgate.netnih.govnih.gov |
Enrofloxacin vs. Doxycycline | Chlamydophila felis Conjunctivitis | Cats | Both drugs showed equal improvement in clinical signs. | nih.gov |
Mechanisms of Antimicrobial Resistance to Ecenofloxacin
Target-Mediated Resistance Mechanisms
The primary mode of action for Ecenofloxacin involves the inhibition of DNA gyrase and topoisomerase IV. ontosight.ai Consequently, alterations in these target enzymes are the most common cause of resistance. unimi.it These alterations typically arise from spontaneous mutations in the genes encoding the enzyme subunits.
Characterization of Mutations in DNA Gyrase Subunits (GyrA, GyrB)
DNA gyrase, composed of two GyrA and two GyrB subunits, is the primary target of fluoroquinolones in many Gram-negative bacteria. unimi.itasm.org Resistance most frequently arises from mutations within a specific region of the gyrA gene known as the quinolone resistance-determining region (QRDR). nih.govfrontiersin.org
Commonly observed mutations in the GyrA subunit that confer resistance to fluoroquinolones include substitutions at specific amino acid positions. In Escherichia coli, for instance, the most frequent mutations occur at serine-83 (e.g., Ser83→Leu) and aspartate-87 (e.g., Asp87→Asn, Asp87→Gly, or Asp87→Tyr). frontiersin.orgdovepress.com In Mycobacterium tuberculosis, common resistance-associated mutations are found at codons 88, 90, and 94 of gyrA. plos.orgbjid.org.brasm.org
Mutations in the gyrB gene, which encodes the GyrB subunit, are a less frequent cause of fluoroquinolone resistance. asm.orgnih.gov However, specific substitutions, such as Ser464→Phe in Salmonella enterica Typhimurium, have been identified in highly resistant strains, often in conjunction with gyrA mutations. plos.org
Table 1: Common GyrA and GyrB Mutations Associated with Fluoroquinolone Resistance
Gene Subunit | Common Mutation Sites (Amino Acid Position) | Example Organisms |
---|---|---|
GyrA | Ser83, Asp87 | Escherichia coli, Salmonella spp. frontiersin.orgdovepress.com |
Ala90, Asp94 | Mycobacterium tuberculosis asm.org | |
GyrB | Ser464 | Salmonella enterica plos.org |
Characterization of Mutations in Topoisomerase IV Subunits (ParC, ParE)
Topoisomerase IV, a tetramer of two ParC and two ParE subunits, is the primary target for many fluoroquinolones in Gram-positive bacteria, such as Streptococcus pneumoniae, and a secondary target in Gram-negative bacteria. nih.govnih.gov Resistance mutations typically occur in the QRDR of the parC gene, which is homologous to the QRDR of gyrA. frontiersin.org
In Gram-negative bacteria like E. coli, parC mutations usually appear in strains that already possess a gyrA mutation, leading to higher levels of resistance. frontiersin.org Common substitutions in ParC include Ser80→Ile and Glu84→Gly/Val. frontiersin.orgjidc.org In viridans group streptococci, mutations at Ser-79 in ParC are frequently observed. nih.gov
Similar to gyrB, mutations in the parE gene are less common. asm.org However, alterations in ParE have been identified in resistant clinical isolates. For example, a substitution at Pro-424 was found in a ciprofloxacin-resistant Streptococcus mitis isolate. nih.gov In some cases, mutations in both parC and parE can contribute to high-level fluoroquinolone resistance. asm.orgnih.gov
Table 2: Common ParC and ParE Mutations Associated with Fluoroquinolone Resistance
Gene Subunit | Common Mutation Sites (Amino Acid Position) | Example Organisms |
---|---|---|
ParC | Ser80, Glu84 | Escherichia coli, Klebsiella pneumoniae frontiersin.orgjidc.org |
Ser79 | Streptococcus oralis nih.gov | |
ParE | Pro-424 | Streptococcus mitis nih.gov |
Role of Qnr Proteins in Target Protection
Qnr proteins provide a distinct target-mediated resistance mechanism. acs.org These proteins, often encoded by plasmid-mediated quinolone resistance (PMQR) genes, belong to the pentapeptide repeat family. mcmaster.camdpi.com They function by binding directly to DNA gyrase and, in some cases, topoisomerase IV. researchgate.netnih.gov
This binding protects the enzymes from the inhibitory action of fluoroquinolones like this compound. researchgate.netfrontiersin.org Qnr proteins are thought to act as DNA mimics, competing with DNA for binding to the topoisomerases. oup.com By binding to the enzyme, Qnr reduces the affinity of the gyrase for DNA, which in turn limits the formation of the quinolone-gyrase-DNA complex that is the basis of the antibiotic's bactericidal action. nih.gov While Qnr-mediated resistance is typically low-level, it can provide a background that facilitates the selection of higher-level resistance mutations in the gyrA and parC genes. frontiersin.org
Efflux Pump-Mediated Resistance Mechanisms
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. mdpi.com Overexpression of these pumps reduces the intracellular concentration of this compound, preventing it from reaching its target enzymes in sufficient quantities. This mechanism contributes significantly to fluoroquinolone resistance, often in concert with target-site mutations. oup.com
Identification and Characterization of Specific Efflux Systems
Several families of efflux pumps are involved in fluoroquinolone resistance. The most clinically significant in Gram-negative bacteria is the Resistance-Nodulation-Division (RND) superfamily. frontiersin.orgucl.ac.be
AcrAB-TolC: This is a well-characterized tripartite RND efflux system in E. coli and other Enterobacteriaceae. mdpi.combmbreports.org It is known to export a broad range of compounds, including fluoroquinolones. google.commcmaster.ca The AcrB component is the inner membrane transporter, AcrA is the periplasmic membrane fusion protein, and TolC is the outer membrane channel. bmbreports.org
Mex Systems: In Pseudomonas aeruginosa, several RND pumps, including MexAB-OprM, MexCD-OprJ, and MexEF-OprN, contribute to fluoroquinolone resistance. frontiersin.orgucl.ac.be These pumps exhibit overlapping but distinct substrate specificities. For instance, MexEF-OprN and MexCD-OprJ are particularly efficient at exporting fluoroquinolones. frontiersin.org
CmeABC: This RND efflux pump is a primary mechanism of resistance to fluoroquinolones, such as enrofloxacin, in Campylobacter species. scielo.brscielo.br
In Gram-positive bacteria, members of the Major Facilitator Superfamily (MFS) and ATP-binding cassette (ABC) superfamily are more prominent. For example, the NorA (MFS) pump in Staphylococcus aureus and the PatA/PatB (ABC) system in Streptococcus pneumoniae are known to confer resistance to hydrophilic fluoroquinolones. oup.comnih.gov
Regulation and Overexpression of Efflux Pumps in Response to this compound
The expression of efflux pump genes is tightly controlled by a network of regulatory proteins. frontiersin.org Overexpression, leading to a resistant phenotype, can occur through mutations in these regulatory genes or through induction by specific substrates, including fluoroquinolones themselves. oup.comoup.com
Regulatory Mutations: In many cases, mutations in local repressor genes, such as acrR for the acrAB operon in E. coli or mexR for the mexAB-oprM operon in P. aeruginosa, lead to constitutive overexpression of the efflux pump. oup.com Similarly, mutations in two-component regulatory systems, like AdeRS which controls the AdeABC pump in Acinetobacter baumannii, can result in pump upregulation. frontiersin.org
Inducible Expression: Exposure to subinhibitory concentrations of fluoroquinolones can induce the expression of certain efflux pumps. oup.com This induction can be part of a broader stress response. For example, agents that cause DNA damage can trigger the SOS response, which has been linked to the upregulation of efflux systems. researchgate.net Global transcriptional regulators like MarA and SoxS in E. coli can also be activated by antibiotic stress, leading to increased expression of pumps like AcrAB-TolC. oup.com This inducible response allows bacteria to adapt transiently to the presence of an antibiotic, potentially providing a window for the development of more permanent resistance mutations. mdpi.com
Permeability-Mediated Resistance Mechanisms
A primary defense mechanism bacteria employ against quinolone antibiotics like this compound involves altering the permeability of the cell envelope. asm.org This strategy focuses on reducing the intracellular concentration of the drug to sub-lethal levels, thereby preventing it from reaching its targets, DNA gyrase and topoisomerase IV. asm.orgnih.gov This is achieved primarily through two interconnected approaches: decreasing the influx of the antibiotic by modifying outer membrane porins and increasing its efflux out of the cell via efflux pumps. nih.govbristol.ac.uk The combination of reduced entry and increased efflux is collectively referred to as "reduced permeability." bristol.ac.uk In Gram-negative bacteria, the outer membrane acts as a formidable barrier, and antimicrobials typically require protein channels, known as porins, to enter the cell. bristol.ac.ukresearchgate.net Bacteria can regulate the number and type of these porins to control substance entry. bristol.ac.uk
Alterations in Outer Membrane Porin Expression (e.g., OmpF, OmpW)
The expression of outer membrane porins (Omps) is critical in determining a bacterium's susceptibility to fluoroquinolones. frontiersin.org Porins are protein channels that facilitate the passive diffusion of hydrophilic molecules, including many antibiotics, across the outer membrane of Gram-negative bacteria. bristol.ac.ukresearchgate.netnih.gov Alterations in the expression of these porins can significantly reduce the uptake of this compound.
OmpF : This porin is a primary channel for the entry of fluoroquinolones into bacteria like Escherichia coli. nih.gov Studies on the related fluoroquinolone enrofloxacin have demonstrated that OmpF is its main gateway into the cell. nih.gov Consequently, the reduced expression or mutational alteration of OmpF is a significant mechanism of quinolone resistance. nih.govrsc.org A decrease in OmpF production leads to lower intracellular drug concentrations, which can result in resistance. nih.govnih.gov Mutants lacking functional OmpF have shown markedly increased resistance to several antibiotics, confirming its role as a major entry pathway. frontiersin.org
OmpW : The outer membrane protein W (OmpW) has also been implicated in quinolone resistance. Research on E. coli has shown that a dramatic decrease in the synthesis of OmpW can be a defense mechanism against enrofloxacin. unimi.itnih.gov By restricting the expression of OmpW, which acts as a gate for the antibiotic, the bacteria can limit the drug's transport and intracellular accumulation. researchgate.net In some bacterial species, OmpW expression levels have been observed to change in response to antibiotic exposure. nih.gov
The following table summarizes the roles of key outer membrane porins in resistance to fluoroquinolones.
Porin | Function in Susceptibility | Mechanism of Resistance | Bacterial Species Implicated | References |
OmpF | Main channel for fluoroquinolone entry. nih.gov | Decreased expression or mutation reduces drug influx. nih.govfrontiersin.orgnih.gov | E. coli, Serratia marcescens, Klebsiella pneumoniae | frontiersin.orgnih.gov |
OmpC | Contributes to antibiotic transport and membrane integrity. frontiersin.org | Altered expression can influence susceptibility. frontiersin.orgnih.gov | E. coli, Enterobacter cloacae | frontiersin.orgnih.gov |
OmpW | Acts as an entry gate for some fluoroquinolones. nih.govresearchgate.net | Decreased expression limits drug transport into the cell. unimi.itresearchgate.net | E. coli, Acinetobacter baumannii | nih.govunimi.itresearchgate.net |
Impaired Drug Influx Pathways
Impaired drug influx is a direct consequence of the alterations in outer membrane porins. bristol.ac.uk By downregulating the expression of channels like OmpF, bacteria effectively reduce the rate at which this compound can cross the outer membrane. nih.gov This mechanism of reduced uptake works synergistically with efflux pumps, which actively expel any antibiotic molecules that do manage to enter the periplasmic space. nih.govbristol.ac.uk Mutations in regulatory genes can trigger a coordinated response, leading to both a decrease in porin expression and an increase in efflux pump activity, presenting a highly effective, multi-faceted resistance phenotype. nih.gov
Plasmid-Mediated Quinolone Resistance (PMQR) Genes
Initially, quinolone resistance was believed to arise solely from chromosomal mutations. However, the discovery of plasmid-mediated quinolone resistance (PMQR) in 1998 revealed that resistance could also be acquired and transferred horizontally between bacteria. nih.govnih.gov These transferable genes are a significant clinical concern as they can spread rapidly among bacterial populations. nih.govmdpi.com PMQR mechanisms typically confer low-level resistance, which may not be sufficient on its own to cause clinical failure, but it provides a background that facilitates the selection of higher-level resistance mutations. nih.govmdpi.com There are three primary mechanisms of PMQR: target protection, antibiotic modification, and enhanced efflux. asm.orgnih.gov
Prevalence and Impact of qnr Family Genes
The qnr genes represent a key family of PMQR determinants that provide target protection. nih.gov These genes encode pentapeptide repeat proteins that bind to DNA gyrase and topoisomerase IV, shielding them from the inhibitory action of quinolones. nih.govbrieflands.comfrontiersin.org
Prevalence : Several families of qnr genes have been identified, including qnrA, qnrB, qnrC, qnrD, and qnrS. nih.gov Their prevalence varies by geographic location and bacterial species. Studies have found qnr genes in 2% to 32% of Enterobacteriaceae isolates that are resistant to extended-spectrum cephalosporins. nih.gov In some regions, qnrS is the most commonly detected variant, followed by qnrB. dovepress.comfrontiersin.org For instance, a study in Iran found qnrS and qnrB in 33.1% and 12.4% of uropathogenic E. coli isolates, respectively. dovepress.com Another study analyzing environmental samples found qnr genes in 66% of E. coli isolates, with qnrS being predominant. plos.org
Impact : Although qnr genes only provide a low level of resistance, their presence is clinically significant. nih.gov This low-level resistance can be enough to reduce the bactericidal activity of fluoroquinolones in vivo. nih.gov Furthermore, the acquisition of qnr genes can promote the selection of chromosomal mutations in the gyrA and parC genes, leading to higher levels of resistance. nih.gov
The table below details the different families of qnr genes.
qnr Gene Family | Function | Common Bacterial Hosts | References |
qnrA | Protects DNA gyrase and topoisomerase IV from quinolone inhibition. | Enterobacteriaceae (e.g., K. pneumoniae, E. coli) | nih.govfrontiersin.org |
qnrB | Protects DNA gyrase and topoisomerase IV from quinolone inhibition. | Enterobacteriaceae | brieflands.comdovepress.comfrontiersin.org |
qnrS | Protects DNA gyrase and topoisomerase IV from quinolone inhibition. | Enterobacteriaceae (e.g., E. coli, S. enterica) | mdpi.comdovepress.comfrontiersin.org |
qnrC, qnrD, qnrVC | Protects DNA gyrase and topoisomerase IV from quinolone inhibition. | Enterobacteriaceae | asm.orgnih.gov |
Contributions of aac(6′)-Ib-cr, oqxAB, and qepA Genes
Besides target protection, other PMQR genes contribute to resistance through antibiotic modification or efflux.
aac(6′)-Ib-cr : This gene encodes a variant of an aminoglycoside acetyltransferase enzyme. brieflands.com Uniquely, this enzyme can modify not only aminoglycosides but also certain fluoroquinolones, including ciprofloxacin and norfloxacin, by acetylating their piperazinyl amino group. nih.govbrieflands.com This modification inactivates the antibiotic. The aac(6')-Ib-cr gene is often found on plasmids and its prevalence can be high; one study reported its presence in 74.7% of ESBL-producing E. coli isolates. brieflands.com In some cases, this gene can also be integrated into the bacterial chromosome. biorxiv.org
oqxAB : This gene cassette encodes a multidrug efflux pump belonging to the RND (Resistance-Nodulation-Division) family. mdpi.combrieflands.com Originally identified for its ability to confer resistance to the veterinary growth promoter olaquindox, the OqxAB pump can also extrude fluoroquinolones, reducing their intracellular concentration. nih.gov The prevalence of oqxAB can be significant, particularly in isolates from agricultural settings. nih.gov Studies have shown that the presence of oqxAB, especially in conjunction with aac(6')-Ib-cr, is closely associated with the development of fluoroquinolone resistance in pathogens like Salmonella typhimurium. frontiersin.org
Biofilm Formation as a Resistance Mechanism to this compound
Biofilm formation is a critical virulence factor and a powerful mechanism of antimicrobial resistance. asm.orgnih.gov A biofilm is a structured community of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix. nih.govjmb.or.kr Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their free-swimming (planktonic) counterparts. asm.org This increased resistance is not typically due to a single mechanism but is a multifactorial phenomenon. asm.org
Mechanisms of biofilm-mediated resistance include:
Limited Drug Penetration : The dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA, acts as a physical barrier. asm.orgnih.gov It can impede the diffusion of antibiotics, preventing them from reaching the bacteria in the deeper layers of the biofilm. asm.org
Altered Microenvironment : Within the biofilm, gradients of nutrients and oxygen exist. jmb.or.kr Bacteria in the lower layers often experience nutrient and oxygen deprivation, causing them to enter a slower-growing or dormant state. jmb.or.kr Since most antibiotics are more effective against rapidly growing cells, these metabolically inactive bacteria are less susceptible. jmb.or.kr
Adaptive Gene Expression : The biofilm environment triggers a different gene expression profile compared to planktonic cells. jmb.or.kr This can include the upregulation of efflux pumps, which actively expel antibiotics that penetrate the biofilm. liabjournal.com
Horizontal Gene Transfer : The close proximity of cells within a biofilm facilitates the transfer of genetic material, including plasmids carrying resistance genes like PMQR determinants. nih.gov
For this compound, biofilm formation presents a significant challenge. Even if the antibiotic is effective against planktonic cells, its efficacy can be drastically reduced against bacteria embedded in a biofilm, contributing to persistent and difficult-to-eradicate infections. jmb.or.krmdpi.com
Development and Dissemination of this compound Resistance in vivo and in vitro
Detailed studies focusing specifically on the development and dissemination of resistance to this compound are limited. Initial in vitro evaluations from the 1990s established its potent antibacterial efficacy. For instance, against Streptococcus pneumoniae, this compound demonstrated greater activity than other fluoroquinolones of the time, such as ciprofloxacin, ofloxacin, and lomefloxacin. Similarly, it was highly active against S. aureus and Enterococcus faecalis.
Impact of Sub-inhibitory Concentrations and Environmental Drug Residues
There is no specific information available from the searched literature regarding the impact of sub-inhibitory concentrations or environmental residues of this compound on the development of antimicrobial resistance.
As a general principle for fluoroquinolones, exposure to concentrations below the Minimum Inhibitory Concentration (MIC) is considered a significant risk factor for the selection of resistant mutants. wikipedia.org Such conditions can allow bacteria with low-level resistance mutations to survive and proliferate, potentially acquiring further mutations that confer higher levels of resistance. wikipedia.org The persistence of antibiotic residues in environmental settings like soil and water is another pathway that can create selective pressure, favoring the growth of resistant bacterial populations. rcsb.org However, studies specifically quantifying the minimal selective concentration (MSC) for this compound or investigating its environmental persistence and impact on resistance selection have not been found.
Co-selection of Resistance by Concomitant Antimicrobial Usage
No studies specifically documenting the co-selection of this compound resistance through the use of other antimicrobials were identified in the available literature.
Co-selection is a phenomenon where the use of one antimicrobial agent promotes the emergence and maintenance of resistance to another, different agent. rcsb.orgfishersci.ca This can occur through two primary mechanisms:
Co-resistance: This happens when the genes conferring resistance to two or more different substances are physically linked on the same mobile genetic element, such as a plasmid. When one of the substances is used, it selects for bacteria carrying the entire plasmid, thereby maintaining resistance to all the linked genes. rcsb.orgfishersci.ca
Cross-resistance: This occurs when a single resistance mechanism, such as a multi-drug efflux pump, is capable of providing protection against multiple different compounds. rcsb.orgnih.gov
While co-selection is a critical factor in the spread of multidrug resistance for the fluoroquinolone class, its specific role in the context of this compound has not been investigated in the reviewed sources.
Role of Horizontal Gene Transfer in Resistance Spread
The role of horizontal gene transfer (HGT) in the specific dissemination of this compound resistance has not been documented in the available scientific literature.
Horizontal gene transfer is a primary mechanism for the rapid dissemination of antibiotic resistance genes among different bacteria, including across species. citeab.comnih.gov This process allows bacteria to acquire resistance genes from their neighbors, rather than developing them through the slower process of spontaneous mutation. The main mechanisms of HGT are summarized in the table below.
Mechanism | Description |
Conjugation | The transfer of genetic material, typically in the form of a plasmid, from a donor to a recipient bacterium through direct cell-to-cell contact. wikipedia.org This is considered a major pathway for the spread of multidrug resistance. fishersci.cawikidata.org |
Transformation | The uptake and incorporation of naked DNA from the surrounding environment, often released from dead bacterial cells. nih.govwikipedia.org |
Transduction | The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). wikipedia.org |
Plasmids are key vectors in HGT and often carry multiple resistance genes. wikidata.org Plasmid-mediated quinolone resistance (PMQR) genes, such as those in the qnr family, are known to be transferable and can confer reduced susceptibility to fluoroquinolones in various bacteria. uni.luflybase.org While this is a well-established pathway for fluoroquinolone resistance in general, no studies were found that specifically link PMQR genes or other HGT mechanisms to the spread of this compound resistance.
Structure-activity Relationship Sar Studies of Ecenofloxacin and Its Derivatives
Influence of the 1,8-Naphthyridine Core on Antibacterial Activity
The core bicyclic system of a fluoroquinolone is a primary determinant of its fundamental antibacterial properties. Ecenofloxacin is built upon a 1,8-naphthyridine scaffold, a variation of the more common quinolone ring system found in many other fluoroquinolones like ciprofloxacin. This core structure, sometimes referred to as an 8-azaquinolone, is essential for the drug's interaction with its bacterial targets: DNA gyrase and topoisomerase IV. citeab.com
Significance of Cyclopropyl and Fluoro Substituents on Potency and Spectrum
Two of the most significant substitutions on the this compound molecule, and indeed across the fluoroquinolone class, are the cyclopropyl group at the N-1 position and the fluorine atom at the C-6 position.
The N-1 cyclopropyl group is widely considered the optimal substituent for maximizing antibacterial potency. This small, rigid ring structure enhances the activity against both Gram-negative and Gram-positive bacteria. Its presence is known to form a hydrophobic interaction with the major groove of the bacterial DNA when the drug is complexed with the target enzyme, thereby stabilizing the drug-enzyme-DNA ternary complex. Replacing the original ethyl group of earlier quinolones with a cyclopropyl group, as seen in the development of ciprofloxacin from norfloxacin, can improve antimicrobial activity significantly.
The C-6 fluoro substituent is a hallmark of the fluoroquinolone class and is critical for the broad-spectrum activity and high potency observed in these agents. The fluorine atom enhances the penetration of the drug into the bacterial cell and increases its inhibitory activity against DNA gyrase. This single substitution profoundly enhances the drug's spectrum of activity, particularly against Gram-positive organisms.
Systematic Modifications at Key Positions (e.g., N-1, C-3, C-4, C-6, C-7)
The SAR of this compound is further defined by the substituents at several key positions around its core structure.
N-1 Position: As mentioned, the cyclopropyl group is optimal for potency. Other substituents can be used, but they often result in lower activity. For instance, replacing the cyclopropyl group with larger, more hydrophobic moieties has been shown to decrease antibacterial activity, potentially due to impaired outer membrane penetration or reduced target inhibition.
C-3 Carboxylic Acid and C-4 Carbonyl Group: These two groups are indispensable for the antibacterial activity of all quinolones. They are directly involved in binding to the target DNA-enzyme complex. The carboxylic acid at position 3 and the ketone at position 4 form chelates with magnesium ions, which then mediate the binding of the drug to the cleaved DNA strands held by the gyrase or topoisomerase IV enzyme.
C-6 Position: The fluorine atom at this position is a critical contributor to the potency and spectrum of this compound.
Modifications, particularly at the C-7 position, directly influence the pharmacodynamics of this compound analogs by altering their intrinsic activity against bacterial targets. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter used to quantify this activity.
The table below illustrates the general impact of C-7 substituents on the antibacterial spectrum of fluoroquinolones, a principle that applies to the design of this compound.
C-7 Substituent Type | Predominant Activity | Example Compound(s) |
Unsubstituted Piperazine | Gram-Negative | Norfloxacin wikipedia.orgsuprabank.orgresearchgate.net |
Substituted Piperazine | Broad Spectrum | Ciprofloxacin wikipedia.orgfishersci.ca |
Pyrrolidine Derivatives | Enhanced Gram-Positive | Moxifloxacin wikipedia.orgmims.comuni.lu |
Bicyclic Amines (e.g., azabicyclo[3.2.0]heptane) | Enhanced Gram-Positive | This compound |
This table is illustrative of general SAR trends in fluoroquinolones.
The substituents at various positions also have a profound effect on the absorption, distribution, metabolism, and excretion (ADME) of the drug.
N-1 Substituents: The group at the N-1 position also influences pharmacokinetics. Studies suggest that substituents with large polarizability and small volume at this position contribute to a longer elimination half-life.
Impact on Pharmacodynamic Properties
Application of Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of this compound and for designing new analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely employed.
QSAR studies establish mathematical models that correlate the chemical structure of compounds with their biological activity. For naphthyridine derivatives, QSAR models have been developed to predict antibacterial activity based on various descriptors, including those related to the molecule's size, shape, and lipophilicity.
Molecular docking provides insights into the specific interactions between this compound analogs and the active sites of their target enzymes, DNA gyrase and topoisomerase IV. These simulations can predict the binding affinity and orientation of a molecule within the enzyme's binding pocket, helping to explain why certain structural modifications enhance or diminish activity. For example, docking studies can visualize the crucial hydrogen bonds and hydrophobic interactions between the fluoroquinolone, the enzyme, and the bacterial DNA, confirming the importance of the C-3/C-4 chelation site and the N-1 cyclopropyl group.
Rational Design and Synthesis of Novel this compound Analogs with Improved Profiles
The knowledge gained from SAR and computational studies fuels the rational design and synthesis of novel this compound analogs. The goal is often to create molecules with an improved therapeutic index, which can mean:
Enhanced potency against key pathogens.
A broader spectrum of activity , including activity against resistant strains.
Optimized pharmacokinetic properties , such as improved oral bioavailability or a longer half-life.
The general strategy involves retaining the essential pharmacophore (the 1,8-naphthyridine-4-one-3-carboxylic acid core with the C-6 fluoro and N-1 cyclopropyl groups) while systematically modifying other positions, primarily the C-7 substituent. Researchers design and synthesize a library of new analogs with diverse C-7 side chains and then evaluate their in vitro activity (MIC values) and pharmacokinetic profiles. This iterative process of design, synthesis, and testing allows for the refinement of the molecular structure to achieve the desired therapeutic characteristics.
Synthetic Methodologies and Formulation Development
Advanced Synthetic Routes for Ecenofloxacin Production
Another notable advancement is the establishment of a process to prepare a key intermediate of this compound, 7-(S)-(3-aminopyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. This involves the condensation of 1-(2,4-difluorophenyl)-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid with (S)-3-amino-1-N-Boc-pyrrolidine, followed by the deprotection of the Boc group. This method is recognized for its simplicity and suitability for industrial manufacturing.
Synthesis of this compound Derivatives and Prodrugs for Enhanced Properties
To improve the physicochemical and pharmacokinetic characteristics of this compound, research has been extended to the synthesis of its derivatives and prodrugs. The main driver for creating prodrugs is often to increase water solubility for intravenous administration. nih.govnih.gov For example, various amino acid prodrugs of this compound have been synthesized. nih.govscirp.org These prodrugs are designed to be converted into the active this compound within the body. The synthesis generally involves coupling an amino acid to the carboxylic acid group of this compound. csic.es These prodrugs have shown markedly improved water solubility over the parent drug. mdpi.com
For instance, L-alanyl-L-alanine and L-valyl-L-alanine dipeptide prodrugs of this compound have been created. These prodrugs not only exhibited enhanced water solubility but were also found to be chemically stable in solution. In vivo studies in rats demonstrated that these prodrugs were rapidly and efficiently converted to this compound, with bioavailability comparable to the parent drug.
Strategies for Enhancing Solubility and Stability in Pharmaceutical Formulations
The low water solubility of this compound poses a considerable challenge for its formulation, especially for parenteral dosage forms. nih.govmdpi.com Several strategies have been investigated to overcome this limitation.
Salt formation is a widely used and effective technique to enhance the solubility of poorly soluble drugs. mdpi.comnih.gov For this compound, various salt forms have been explored. researchgate.net this compound hydrochloride is one such salt form that enhances the compound's solubility and stability, making it more suitable for pharmaceutical applications. ontosight.ai Similarly, this compound mesylate has been developed and has shown significantly higher solubility compared to the hydrochloride and sodium salts, indicating a good dissolution advantage. researchgate.net
Interactive Data Table: Solubility of this compound and its Salt Forms
Compound | Solubility | Notes |
This compound | Poor aqueous solubility. nih.govmdpi.com | - |
This compound Hydrochloride | Enhanced solubility and stability. ontosight.ai | Suitable for pharmaceutical applications. ontosight.ai |
This compound Mesylate | Much higher solubility than hydrochloride and sodium salts. researchgate.net | Good dissolution advantage. researchgate.net |
Co-crystallization is another approach to alter the physicochemical properties of active pharmaceutical ingredients. nih.gov By forming co-crystals with a suitable co-former, it is possible to improve the solubility and dissolution rate of this compound. researchgate.netresearchgate.net
Nanosuspensions, which are colloidal dispersions of sub-micron drug particles, have also been explored for this compound. drug-dev.comresearchgate.net Reducing the particle size to the nanometer range increases the surface area, which in turn enhances the dissolution velocity and saturation solubility. drug-dev.com A method for preparing an enrofloxacin solid lipid nanosuspension using high-pressure homogenization has been developed, which shows a sustained-release effect and can improve in vivo absorption. google.com
Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with guest molecules, thereby increasing their solubility and stability. nih.govvin.com The interaction between this compound's analogue, enrofloxacin, and various cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been studied. nih.govresearchgate.net These studies have demonstrated that enrofloxacin can form stable inclusion complexes with cyclodextrins, resulting in a significant increase in its aqueous solubility. nih.govresearchgate.net The formation of these complexes is influenced by factors like the type of cyclodextrin, pH, and temperature. Research has shown that HP-β-CD can increase the solubility of enrofloxacin by as much as 916-fold to 1258%. nih.govresearchgate.net
Interactive Data Table: Enrofloxacin Solubility Enhancement with Cyclodextrins
Cyclodextrin | Solubility Increase | Reference |
HP-β-CD | 9.25-fold | nih.gov |
HP-β-CD | 32.5% | nih.gov |
HP-β-CD | 165-fold | researchgate.net |
HP-β-CD | 916-fold | nih.govresearchgate.net |
HP-β-CD | 1258% | researchgate.net |
Development of Co-crystal and Nanosuspension Formulations
Development of Innovative Drug Delivery Systems (e.g., Electrospinning)
To enhance the therapeutic efficacy of this compound, innovative drug delivery systems are under investigation. amr-insights.eufepbl.com Electrospinning is a technique for producing nanofibers that can act as carriers for drug delivery. By incorporating this compound into electrospun nanofibers, a high drug loading and rapid dissolution rate can be achieved due to the large surface-area-to-volume ratio of the nanofibers. This technology offers the potential to develop novel oral formulations of this compound with improved bioavailability. For example, enrofloxacin-loaded nanofibers have been successfully prepared using polyvinylpyrrolidone (PVP) as the polymer matrix, which significantly increased the drug's solubility and release in in-vitro studies. amazonaws.com
Toxicological Research and Environmental Impact Assessment
Investigational Toxicology at Cellular and Subcellular Levels
Investigative toxicology aims to understand the mechanisms by which substances like ecenofloxacin exert their toxic effects at the cellular and subcellular levels. nih.gov This field has advanced from being purely descriptive to a more mechanistic science, crucial for predicting and mitigating adverse effects. nih.gov
Elucidation of Cellular Mechanisms of Toxicity
The primary mechanism of action for fluoroquinolones like this compound is the inhibition of bacterial DNA gyrase and topoisomerase IV. ontosight.ainih.gov This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death. ontosight.ainih.gov
However, these compounds can also exert toxic effects on eukaryotic cells. One proposed mechanism for the toxicity of some fluoroquinolones is the generation of reactive oxygen species (ROS), leading to oxidative stress. mdpi.com This oxidative stress can cause damage to cellular components, including DNA and lipids. mdpi.com For example, enrofloxacin has been shown to induce reproductive toxicity in Caenorhabditis elegans through germ cell apoptosis under oxidative stress. mdpi.com
At the subcellular level, some antibiotics are known to accumulate in lysosomes, which can lead to metabolic disturbances and cellular toxicity. ucl.ac.be For instance, aminoglycosides can cause lysosomal phospholipidosis, a hallmark of their renal toxicity. ucl.ac.be While the specific lysosomotropic properties of this compound are not detailed in the provided context, this represents a potential area of investigation for understanding its cellular toxicity.
Studies on human liver cells (THLE-2) have demonstrated that the toxicity of enrofloxacin can be enhanced when combined with other antibiotics, such as ciprofloxacin, florfenicol, and sulfadimidine, often showing synergistic effects. mdpi.com This highlights the importance of considering combined toxicity when assessing the risks of these compounds. mdpi.com
Genetic Toxicity Assessments
Genetic toxicity assessments are crucial for evaluating the potential of a chemical substance to induce genetic mutations. For this compound, available data indicates a lack of genotoxic effects. Specifically, research has shown that this compound did not induce genotoxicity in either in vitro studies using Chinese hamster cell lines or in in vivo studies. researchgate.net
Standard genetic toxicity tests often include the Ames test, which assesses a compound's mutagenic potential by using specific strains of Salmonella typhimurium to detect gene mutations. researchgate.netmdpi.comresearchgate.net Further comprehensive studies detailing the performance of this compound in a full battery of genotoxicity assays are not widely available in the public domain. The investigation into this compound was reportedly terminated, which may account for the limited depth of available data. mdpi.com
Studies on Apoptosis Induction and Cell Proliferation Modulation
Specific research examining the direct effects of this compound on apoptosis induction and cell proliferation modulation has not been identified in the available scientific literature.
As a class, fluoroquinolones have been shown to influence these cellular processes. A systematic review that included "this compound" in its search methodology on fluoroquinolone-associated tendinopathies concluded that fluoroquinolones could reduce cell proliferation and induce oxidative stress leading to tenocyte apoptosis. researchgate.net Studies on the related compound Enrofloxacin have shown that it can inhibit cell proliferation in equine tendon cells. nih.gov Furthermore, Enrofloxacin has been demonstrated to induce apoptosis in various cell types, including canine osteosarcoma cells, grass carp liver cells, and chicken cells through a mitochondrial-dependent pathway. mdpi.comnih.govnih.gov This induction of apoptosis is often linked to the generation of reactive oxygen species (ROS) and oxidative stress. researchgate.net
These observations are based on the broader class of fluoroquinolones or specific related compounds and should not be directly extrapolated to this compound without specific investigational data.
Strategies for Mitigating this compound's Environmental Impact
The continuous entry of antibiotics into the environment is a growing concern due to the potential for ecotoxicity and the development of antibiotic resistance. europa.eu Mitigation strategies typically involve understanding the drug's degradation pathways and developing effective remediation technologies.
Research on Environmental Degradation Pathways and Metabolite Ecotoxicity
There is a lack of specific research on the environmental degradation pathways and the ecotoxicity of metabolites for this compound.
For related fluoroquinolones like Enrofloxacin, environmental degradation is known to occur through processes such as photolysis (degradation by light). researchgate.netmdpi.comnih.gov The degradation of Enrofloxacin can lead to the formation of various byproducts, with its primary metabolite often being ciprofloxacin. researchgate.net The degradation pathways and the resulting metabolites can be influenced by environmental conditions such as pH. nih.gov The ecotoxicity of these transformation products is a key area of research, as some metabolites can be as, or even more, toxic than the parent compound. mdpi.com For instance, Enrofloxacin and its metabolite ciprofloxacin have been shown to pose risks to aquatic organisms. conicet.gov.arnih.gov
Development of Bioremediation and Chemical Remediation Technologies
Due to the limited available research on this compound's environmental fate, no specific bioremediation or chemical remediation technologies have been developed for this particular compound.
General strategies for the removal of fluoroquinolones from water and soil are under active investigation. These include:
Bioremediation: This approach uses microorganisms to break down contaminants. Studies have shown that certain fungi and bacteria are capable of degrading Enrofloxacin. nih.govnih.gov For example, the brown rot fungus Gloeophyllum striatum has been shown to degrade Enrofloxacin through several oxidative pathways. nih.gov
Chemical Remediation: Advanced oxidation processes (AOPs), such as catalytic wet air oxidation and ozonation, have been evaluated for the degradation of Enrofloxacin, showing high removal efficiency. nih.gov Photocatalysis using materials like natural iron minerals and nanoscale zero-valent copper has also been demonstrated as an effective method for degrading Enrofloxacin in water. mdpi.comnih.gov These processes aim to mineralize the antibiotic into less harmful substances like CO2, H2O, and inorganic ions. nih.gov
These technologies represent promising avenues for mitigating the environmental impact of fluoroquinolone antibiotics in general.
Drug Interaction Research with Ecenofloxacin
Pharmacokinetic Interaction Studies
Pharmacokinetic interactions involve the effects of one drug on the absorption, distribution, metabolism, and excretion (ADME) of another. General statements suggest that the metabolism and excretion pathways of ecenofloxacin may influence its potential for drug interactions; however, specific studies are not widely available. ontosight.ai
Effects on Absorption of Co-administered Medications
There is currently no publicly available scientific literature or research data specifically investigating the effects of this compound on the absorption of co-administered medications.
Modulation of Drug Metabolism via Enzyme Inhibition or Induction (e.g., Cytochrome P450)
No specific studies on the modulation of drug-metabolizing enzymes, such as the Cytochrome P450 (CYP450) system, by this compound have been found in the public domain. Research on other fluoroquinolones has shown that some can inhibit certain CYP450 isozymes, which can lead to clinically significant drug interactions. nih.govresearchgate.net However, dedicated in vitro or in vivo studies to determine the inhibitory or inductive potential of this compound on CYP450 enzymes are not available in the reviewed literature.
Impact on Renal and Hepatic Excretion of Concomitant Drugs
Detailed studies concerning the impact of this compound on the renal and hepatic excretion pathways of other drugs are not present in the currently accessible scientific literature. The elimination routes of a drug are crucial in predicting interactions, especially in patients with impaired kidney or liver function. pharmacologyeducation.orgnih.gov
Pharmacodynamic Interaction Studies
Pharmacodynamic interactions refer to the effects of one drug on the pharmacological action of another, such as synergistic (increased effect) or antagonistic (decreased effect) outcomes.
Synergistic and Antagonistic Effects with Other Antibiotics (e.g., Doxycycline, Trimethoprim)
There is a lack of specific published research examining the synergistic or antagonistic effects of this compound when combined with other antibiotics like doxycycline or trimethoprim. In veterinary medicine, the combination of enrofloxacin (a related fluoroquinolone) and doxycycline has been shown to have an antagonistic interaction against E. coli. chula.ac.th Studies on enrofloxacin and trimethoprim have indicated a pharmacokinetic interaction, but pharmacodynamic synergy or antagonism was not the focus. nih.gov However, no such studies have been published for this compound.
Interactions with Non-Antibiotic Medications (e.g., NSAIDs, Theophylline, Cimetidine)
There is no specific information available from clinical or preclinical studies regarding the interactions of this compound with non-antibiotic medications such as nonsteroidal anti-inflammatory drugs (NSAIDs), theophylline, or cimetidine. For other fluoroquinolones, interactions with these drug classes are well-documented. For instance, co-administration of some fluoroquinolones with NSAIDs has been associated with an increased risk of central nervous system stimulation. drugs.comnih.gov Similarly, certain fluoroquinolones can inhibit the metabolism of theophylline, leading to increased plasma concentrations and potential toxicity. nih.govnih.gov Cimetidine, a known enzyme inhibitor, can also affect the clearance of some fluoroquinolones. nih.govnih.gov Despite these known interactions within the fluoroquinolone class, specific data for this compound is not available.
Development of In vitro and In vivo Models for Drug Interaction Prediction
The prediction of potential drug-drug interactions is a critical aspect of the preclinical and clinical development of any new pharmaceutical compound. This process relies on a combination of in vitro (laboratory-based) and in vivo (animal) models designed to elucidate the metabolic pathways of the drug and its potential to interfere with the metabolism of other co-administered drugs. For this compound, a synthetic fluoroquinolone antibiotic, understanding its interaction profile is essential for its safe and effective use.
While extensive research is available for other fluoroquinolones, detailed studies specifically outlining the development and application of in vitro and in vivo models for predicting the drug interaction profile of this compound are not widely available in the public domain. General pharmacokinetic studies indicate that the metabolism and excretion pathways of this compound are key determinants of its potential for drug interactions ontosight.ai. The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are enzymes crucial for bacterial DNA replication ontosight.aifrontiersin.org.
In the broader context of fluoroquinolone research, in vitro models typically involve the use of human liver microsomes, hepatocytes, and recombinant enzyme systems. These models are instrumental in identifying the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of a drug. They also help determine if the drug can act as an inhibitor or an inducer of these enzymes, a common cause of drug-drug interactions. For instance, studies on related compounds have utilized such systems to assess the inhibition of various CYP isoforms researchgate.net.
A patent document mentions this compound in the context of compositions that include a transporter inhibitor, suggesting a potential interaction with drug transporters google.com. Drug transporters, such as P-glycoprotein, play a significant role in the absorption, distribution, and excretion of many drugs, and their inhibition or induction can lead to clinically relevant drug interactions. However, specific experimental data from in vitro or in vivo models detailing the interaction of this compound with these transporters is not provided in the available literature.
Analytical Method Development and Validation for Ecenofloxacin Quantification
Chromatographic Methodologies
High-Performance Liquid Chromatography (HPLC) Methods (e.g., RP-HPLC, HPLC-UV)
No specific, validated HPLC or RP-HPLC-UV methods for the quantification of ecenofloxacin in pharmaceutical formulations or other matrices have been detailed in the available literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
There is no information available in the public domain regarding the development or application of GC-MS methods for the quantification of this compound.
Spectrophotometric and Capillary Electrophoresis Techniques
Detailed methods for the quantification of this compound using spectrophotometry or capillary electrophoresis are not described in the available scientific literature.
Validation of Analytical Methods According to Regulatory Guidelines
As no specific quantitative methods for this compound have been published, there is consequently no available data on the validation of such methods according to regulatory guidelines like those from the International Council for Harmonisation (ICH).
Linearity and Calibration Range Assessment
Information regarding the linearity and calibration range for any analytical method for this compound is not available.
Accuracy and Precision Determinations
There is no published data on the accuracy and precision of analytical methods for the quantification of this compound.
Limits of Detection (LOD) and Quantification (LOQ)
No published data are available for the limits of detection and quantification for this compound.
Robustness and Ruggedness Evaluations
No studies detailing the robustness and ruggedness of analytical methods for this compound quantification were found.
Development of Stability-Indicating Methods
There is no available information on the development or validation of stability-indicating analytical methods for this compound.
Applications of Analytical Methods in Biological, Pharmaceutical, and Environmental Matrices
No specific applications of validated analytical methods for the quantification of this compound in any biological, pharmaceutical, or environmental samples have been documented in the public domain.
Future Directions and Emerging Research Avenues for Ecenofloxacin
Exploration of Novel Therapeutic Applications Beyond Traditional Antibacterial Use (e.g., Anti-Biofilm Agents)
A significant emerging research avenue for fluoroquinolones is the investigation of their role as anti-biofilm agents. Bacterial biofilms—structured communities of bacteria encased in a self-produced matrix—are notoriously resistant to conventional antibiotics and are a major cause of persistent and chronic infections. nih.govnih.gov While research specifically detailing Ecenofloxacin's anti-biofilm properties is nascent, studies on analogous compounds like ciprofloxacin and enrofloxacin provide a strong rationale for this line of inquiry.
For instance, studies have shown that fluoroquinolones can have complex, concentration-dependent effects on biofilm. Some research indicates that sub-inhibitory concentrations of enrofloxacin can paradoxically induce biofilm formation in Escherichia coli, highlighting the need for careful study to determine effective anti-biofilm strategies. nih.gov Conversely, other research demonstrates that combinations of synthetic antimicrobial peptides with ciprofloxacin can effectively inhibit biofilm formation and degrade preformed biofilms of Staphylococcus aureus. vfu.cz Future studies on this compound will likely focus on:
Determining its efficacy against biofilms of clinically relevant pathogens.
Investigating its potential in combination therapies with other agents, such as peptides or enzymes that disrupt the biofilm matrix, to enhance activity. vfu.cz
Exploring its use in preventing biofilm formation on medical devices, an application for which anti-fouling coatings are actively being developed. google.com
Development of Targeted Chemical Modifications for Enhanced Efficacy and Reduced Toxicological Profiles
The chemical architecture of this compound, like other fluoroquinolones, offers numerous opportunities for targeted modification to create derivatives with improved properties. nih.gov The core structure-activity relationship (SAR) of fluoroquinolones is well-established, with the C-7 and C-8 substituents being critical for DNA gyrase inhibition, cell permeability, and the degree to which the drug is pumped out by bacterial efflux systems. nih.gov this compound is distinguished by its 3-azabicyclo[3.2.0]heptane substituent at the C-7 position, a pharmacophore whose stereoselective synthesis has been a subject of chemical research. researchgate.net
Future research in this area will likely pursue several goals:
Enhanced Potency: Modifications to the core quinolone structure could increase binding affinity to bacterial DNA gyrase and topoisomerase IV, potentially overcoming mutations that confer resistance. nih.govnih.gov
Broadened Spectrum: Chemical alterations could expand this compound's spectrum of activity against a wider range of pathogens.
Reduced Toxicity: A primary goal of modifying older antibiotics is to reduce adverse effects. For fluoroquinolones, this includes mitigating toxic effects on eukaryotic cells. nih.govresearchgate.net Research could focus on creating derivatives with a higher therapeutic index.
Overcoming Resistance: Synthesizing new analogs that are poor substrates for bacterial efflux pumps is a key strategy to maintain efficacy against resistant strains. nih.gov
Advanced Strategies to Circumvent this compound Resistance Mechanisms
Bacterial resistance to fluoroquinolones is a growing concern that can emerge through several mechanisms, including target-site mutations in the gyrA and parC genes, increased expression of efflux pumps that expel the drug, and enzymatic modification of the antibiotic. nih.govplos.orgnih.gov Future strategies to combat this compound resistance are multifaceted and move beyond simple antibiotic discovery.
One promising approach is the development of adjuvants or resistance inhibitors . These molecules would be co-administered with this compound to disable the bacteria's resistance machinery. This could involve inhibitors of efflux pumps or compounds that block the activity of resistance-conferring enzymes like the aminoglycoside acetyltransferase AAC(6′)-Ib-cr, which can modify and inactivate some fluoroquinolones. nih.gov
Another strategy involves modifying the this compound molecule itself to make it resilient to known resistance mechanisms. google.com This ties into the chemical modification research described previously, with a specific focus on designing a molecule that evades recognition by efflux pumps or retains its binding affinity to mutated target enzymes.
Finally, combination therapies using this compound with other classes of antibiotics or non-antibiotic compounds like quorum-sensing inhibitors, which disrupt bacterial communication and virulence, represent a powerful future strategy. nih.gov
Innovations in Formulation and Delivery Systems for Optimized Therapeutic Outcomes
How a drug is delivered can be as important as the drug itself. Advanced formulation and drug delivery systems are a key research area to enhance the therapeutic efficacy of antibiotics like this compound. Patents have already cited this compound in the context of novel formulations for topical or controlled administration. google.comgoogle.comgoogle.com Building on extensive research with its analogs, future work on this compound could explore:
Nanoparticle-Based Systems: Encapsulating this compound in polymeric nanoparticles, such as those made from poly(DL-lactide-co-glycolide) (PLGA), can offer controlled and sustained release, improve bioavailability, and enable targeting to infection sites. pharmaexcipients.comscielo.br
Liposomes and Micelles: These lipid-based carriers can solubilize hydrophobic drugs and deliver them more effectively, potentially reducing systemic exposure and side effects. google.com
Hydrogels: For topical applications, such as in wound care, incorporating this compound into a hydrogel matrix (e.g., sodium alginate) can provide sustained local delivery and a moist environment conducive to healing. vfu.cz
Metal-Organic Frameworks (MOFs): Research on loading enrofloxacin into cyclodextrin-based MOFs has shown superior antibacterial activity and longer-lasting effects compared to the free drug. nih.gov This novel platform could be adapted for this compound to create highly effective, controlled-release formulations.
These innovative systems aim to maintain the drug concentration at the target site within the therapeutic window for longer, which can improve efficacy and reduce the risk of resistance development. scielo.br
Comprehensive Environmental Fate and Risk Assessment Research
The widespread use of antibiotics in human and veterinary medicine leads to their inevitable release into the environment, raising concerns about ecotoxicity and the proliferation of antibiotic resistance. capes.gov.brscirp.orgresearchgate.net While specific environmental data for this compound is scarce, the protocols for assessing its close relative, enrofloxacin, provide a clear blueprint for future research. capes.gov.brnih.gov
A comprehensive environmental risk assessment for this compound would involve:
Fate and Transport Studies: Investigating its persistence, degradation pathways (photodegradation, biodegradation), and mobility in different environmental compartments like water and soil. Studies on enrofloxacin show that its degradation is highly dependent on factors like light exposure. nus.edu.sg
Ecotoxicology Testing: Conducting chronic toxicity tests on a range of non-target aquatic and terrestrial organisms (e.g., algae, invertebrates, fish) to determine the Predicted No-Effect Concentration (PNEC). nih.gov
Risk Quotient Calculation: Comparing the Predicted Environmental Concentration (PEC) with the PNEC to calculate a hazard or risk quotient. nih.gov While average environmental levels of enrofloxacin may pose a low risk, maximum detected concentrations at contamination hotspots can be an ecological concern. nih.gov
Impact on Microbial Communities: Assessing how environmental concentrations of this compound affect the structure and function of natural microbial communities and whether they contribute to the selection and spread of antibiotic resistance genes in the environment. capes.gov.br
Integration of Advanced Omics Technologies in this compound Research
Modern systems biology, powered by "omics" technologies, offers powerful tools to understand the complex interactions between antibiotics and bacteria on a global scale. plos.org These technologies are crucial for future research into this compound's mechanisms, resistance, and effects.
Transcriptomics (RNA-Seq): This technology can reveal how this compound exposure alters the global gene expression of a bacterium. Studies on enrofloxacin-resistant Aeromonas hydrophila have used transcriptomics to identify the upregulation of efflux pumps and stress response genes, providing a deep understanding of the resistance phenotype. plos.orgnih.gov Similar studies on this compound could rapidly identify novel resistance mechanisms and potential targets for synergistic drugs.
Proteomics: By analyzing changes in the entire protein content of bacteria upon exposure to this compound, researchers can identify which proteins are involved in its mechanism of action and resistance. proteomexchange.org Proteomic studies on E. coli resistance to enrofloxacin have highlighted the roles of DNA-stabilizing proteins and the downregulation of outer membrane proteins that act as entry gates for the antibiotic. proteomexchange.org
Metabolomics: This approach studies the complete set of metabolites within an organism. It can be used to understand the physiological and metabolic perturbations caused by this compound in both target bacteria and host organisms. nih.govnih.gov For example, metabolomic analyses in chickens treated with enrofloxacin revealed significant effects on linoleic acid and amino acid metabolism, providing insights into the drug's broader biological impact. nih.gov
Integrating these omics technologies will provide a holistic view of this compound's effects, accelerating the development of more effective therapeutic strategies and a deeper understanding of its biological and ecological impact. plos.orgpatsnap.com
Q & A
Basic Research Questions
Q. What are the critical considerations for designing in vitro experiments to evaluate Ecenofloxacin’s antibacterial efficacy against resistant strains?
- Methodology : Use standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays. Include positive/negative controls (e.g., ciprofloxacin as a comparator) and account for variables like pH, temperature, and bacterial inoculum size. Validate results with triplicate trials and statistical analysis (e.g., ANOVA) to ensure reproducibility .
- Data Presentation : Tabulate MIC values (µg/mL) for target strains, with confidence intervals and p-values for comparative analysis.
Q. How can researchers verify this compound’s mechanism of action targeting DNA gyrase and topoisomerase IV in Gram-negative bacteria?
- Methodology : Employ enzyme inhibition assays (e.g., supercoiling assays for DNA gyrase) and correlate results with whole-genome sequencing of resistant mutants to identify target mutations. Use fluorescence-based binding studies to quantify drug-enzyme interactions .
- Critical Analysis : Compare inhibition kinetics (e.g., IC₅₀ values) across bacterial species to assess target specificity.
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s pharmacokinetic profile in in vivo models?
- Methodology : Conduct meta-analyses of existing studies using PRISMA guidelines to identify confounding variables (e.g., animal model differences, dosing regimens). Apply physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies variability and validate with targeted LC-MS/MS plasma concentration measurements .
- Data Reconciliation : Create a comparative table of AUC, Cmax, and half-life values across studies, highlighting methodological disparities (e.g., sampling timepoints, detection limits).
Q. What strategies optimize this compound’s synthetic pathway to improve yield while minimizing genotoxic impurities?
- Methodology : Use Design of Experiments (DoE) to test reaction parameters (temperature, catalyst concentration). Monitor intermediates via HPLC-MS and employ QbD principles to identify critical quality attributes. Cross-reference patent literature for impurity profiles and refine purification steps (e.g., recrystallization solvents) .
- Validation : Report impurity levels (ppm) against ICH guidelines and include stability data under accelerated conditions.
Q. How can researchers resolve conflicting findings on this compound’s off-target effects in mammalian cells?
- Methodology : Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment. Validate with functional assays (e.g., mitochondrial membrane potential assays) and compare results to fluorinated quinolones with known toxicity profiles .
- Critical Evaluation : Use funnel plots to assess publication bias in existing literature and conduct dose-response studies to establish NOAEL (no-observed-adverse-effect-level) thresholds .
Methodological Frameworks
- Data Analysis :
- Reproducibility :
- Document raw data in appendices with metadata (e.g., equipment calibration logs) .
- Share protocols via platforms like Protocols.io to enable replication.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.